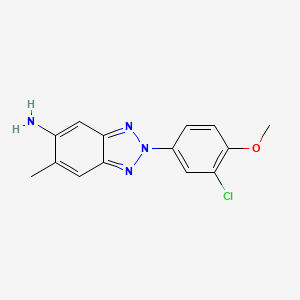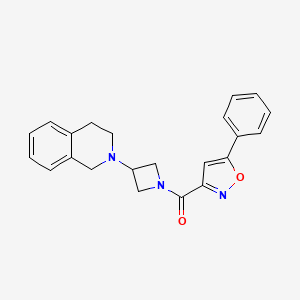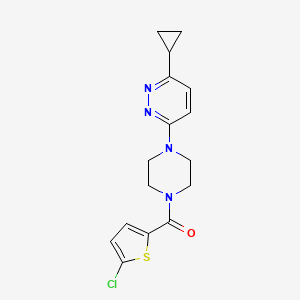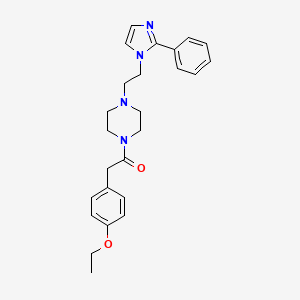
2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of the methoxy and chloro groups on the phenyl ring and the methyl group on the benzotriazole ring could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring .Chemical Reactions Analysis
Benzotriazole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole ring could potentially increase its stability and resistance to oxidation .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Synthesis of Novel Derivatives
Various derivatives have been synthesized for their potential antimicrobial activities. For instance, triazole derivatives have been prepared from ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate antimicrobial properties against test microorganisms (Bektaş et al., 2010). This approach to synthesizing compounds with potential antimicrobial effects illustrates the chemical versatility and application breadth of compounds with similar structural features.
Anticancer Applications
Platinum and Palladium Complexes
The synthesis of Pt(II) and Pd(II) complexes containing benzimidazole ligands, including derivatives with methoxyl-phenyl groups, has been explored for their anticancer potential. The complexes showed activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, comparable to cisplatin, highlighting their potential as anticancer compounds (Ghani & Mansour, 2011).
Environmental and Analytical Applications
Quantification of Aromatic Amines in Environmental Samples
The quantification of aromatic amine mutagens, including benzotriazole derivatives, in the Yodo River system in Japan, demonstrates the environmental impact and presence of such compounds. This study provides insight into the environmental distribution and potential risks associated with aromatic amines, contributing to the understanding of their environmental behavior and effects (White et al., 1979).
Chemical Stability and Modification
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including those with methoxyl groups, enhances the hydrogels' thermal stability and introduces antibacterial and antifungal properties. This application underscores the potential of such compounds in medical and material science applications (Aly et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-5-12-13(7-11(8)16)18-19(17-12)9-3-4-14(20-2)10(15)6-9/h3-7H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNDWNNNEAFUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)
![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)
![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)
![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)
![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)
